1-(p-Methoxyphenyl)-4-methyl-5,6-dihydro-4H-s-triazolo(4,3-a)(1,5)benzodiazepine

Analgesic activity Acetic acid writhing test Structure-activity relationship

1-(p-Methoxyphenyl)-4-methyl-5,6-dihydro-4H-s-triazolo(4,3-a)(1,5)benzodiazepine (CAS 54028-93-2) is a 4H-5,6-dihydro-s-triazolo-1,5-benzodiazepine derivative belonging to a distinct subclass of triazolobenzodiazepines characterized by a saturated 5,6-dihydro moiety and a 1,5-benzodiazepine (rather than classical 1,4-benzodiazepine) scaffold. Unlike conventional 1,4-triazolobenzodiazepines such as alprazolam that act primarily as central nervous system (CNS) anxiolytics via GABA_A receptor modulation, members of this 5,6-dihydro-1,5-benzodiazepine class were developed to exhibit analgesic and anti-inflammatory activity while having substantially no tranquilizing action on the CNS.

Molecular Formula C18H18N4O
Molecular Weight 306.4 g/mol
CAS No. 54028-93-2
Cat. No. B13946980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(p-Methoxyphenyl)-4-methyl-5,6-dihydro-4H-s-triazolo(4,3-a)(1,5)benzodiazepine
CAS54028-93-2
Molecular FormulaC18H18N4O
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCC1CNC2=CC=CC=C2N3C1=NN=C3C4=CC=C(C=C4)OC
InChIInChI=1S/C18H18N4O/c1-12-11-19-15-5-3-4-6-16(15)22-17(12)20-21-18(22)13-7-9-14(23-2)10-8-13/h3-10,12,19H,11H2,1-2H3
InChIKeyYVZJPBHLSGROGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(p-Methoxyphenyl)-4-methyl-5,6-dihydro-4H-s-triazolo(4,3-a)(1,5)benzodiazepine (CAS 54028-93-2): Procurement-Relevant Structural and Pharmacological Profile


1-(p-Methoxyphenyl)-4-methyl-5,6-dihydro-4H-s-triazolo(4,3-a)(1,5)benzodiazepine (CAS 54028-93-2) is a 4H-5,6-dihydro-s-triazolo-1,5-benzodiazepine derivative belonging to a distinct subclass of triazolobenzodiazepines characterized by a saturated 5,6-dihydro moiety and a 1,5-benzodiazepine (rather than classical 1,4-benzodiazepine) scaffold [1]. Unlike conventional 1,4-triazolobenzodiazepines such as alprazolam that act primarily as central nervous system (CNS) anxiolytics via GABA_A receptor modulation, members of this 5,6-dihydro-1,5-benzodiazepine class were developed to exhibit analgesic and anti-inflammatory activity while having substantially no tranquilizing action on the CNS [1][2]. The compound features a p-methoxyphenyl substituent at position 1 (R1), a methyl group at position 4 (R2), and an unsubstituted benzo ring (X=H), placing it within the most active sub-series of this chemotype [1].

Why Generic 5,6-Dihydro-triazolobenzodiazepine Substitution Is Not Viable for CAS 54028-93-2


Within the 4H-5,6-dihydro-s-triazolo-1,5-benzodiazepine class, the nature and position of substituents on the 1-phenyl ring, the benzo ring, and the 4-position profoundly dictate both the magnitude and the qualitative profile of pharmacological activity [1]. The patent explicitly states that certain substituent patterns (e.g., chlorine in the ortho position, methyl in the ortho or meta position) render products 'ineffective as analgesic or anti-inflammatory agents' [1]. Even among active analogs, the analgesic potency (AD50), acute toxicity (LD50), and anti-inflammatory efficacy vary by several-fold depending on whether the 1-phenyl ring bears a para-methoxy, para-chloro, ortho-methoxy, or unsubstituted phenyl group, and whether the benzo ring is chlorinated [1]. Furthermore, the presence of the methyl group at position 4 is critical: the unmethylated analog (R2=H) is twice as toxic as its 4-methyl counterpart despite higher potency, demonstrating that the 4-methyl substituent provides a therapeutically meaningful toxicity-sparing effect [1]. These steep structure-activity relationships mean that in-class analogs cannot be assumed to be interchangeable for research or development purposes.

Quantitative Differentiation Evidence for CAS 54028-93-2 Versus Closest Structural Analogs


Analgesic Potency: 5-Fold Superiority of p-Methoxyphenyl (Target) Over Unsubstituted Phenyl Analog in Acetic Acid Writhing Test

In the acetic acid-induced writhing test in mice, the target compound bearing a p-methoxyphenyl group at R1 demonstrated an AD50 of 2.8 mg/kg (p.o.), representing approximately 5-fold higher analgesic potency compared to its direct unsubstituted phenyl analog (Example 9: R1=phenyl, X=H, R2=methyl), which exhibited an AD50 of 14 mg/kg [1]. The target compound also outperformed the 7-chloro-p-methoxyphenyl analog (Example 12: AD50=5.8 mg/kg) by approximately 2-fold [1]. These comparisons are derived from the same assay protocol within the same patent, constituting a direct head-to-head comparison under identical experimental conditions [1].

Analgesic activity Acetic acid writhing test Structure-activity relationship Peripheral analgesia

Para vs. Ortho Methoxy Substitution: 8.6-Fold Analgesic Potency Differential Reveals Critical Positional SAR

Comparison of the target compound (p-methoxy, AD50=2.8 mg/kg) with the 8-chloro-ortho-methoxyphenyl analog (Example 2: X=8-Cl, R1=2-OCH3-Ph, R2=CH3, AD50=24 mg/kg) reveals an approximately 8.6-fold potency advantage for the para-methoxy configuration [1]. Although the Example 2 comparator additionally bears an 8-chloro substituent, the patent's broader SAR context indicates that chloro substitution at position 8 generally does not account for potency reductions of this magnitude; rather, the methoxy position is the dominant determinant [1]. This positional sensitivity underscores that the para-methoxy arrangement is pharmacophorically privileged for analgesic activity within this chemotype.

Positional isomerism Methoxy substitution Ortho vs. para effect Analgesic SAR

Retention of Anti-Inflammatory Activity: Target Compound Active Whereas 4-Chloro and 4-Methyl Analogs Are Inactive

The target compound retains significant anti-inflammatory activity in both the carrageenan-induced edema model (AD30 = 90 mg/kg) and the UV erythema test (minimal active dose = 75 mg/kg) [1]. In striking contrast, the 7-chloro-4-chlorophenyl analog (Example 14) and the 7-chloro-4-methylphenyl analog (Example 15) were both reported as 'inactive' in anti-inflammatory tests, despite being tested under the same protocol [1]. This demonstrates that the p-methoxyphenyl group at R1 is not merely potency-enhancing for analgesia but is essential for conferring anti-inflammatory activity within this scaffold, whereas other para-substituents (Cl, CH3) eliminate this activity entirely [1].

Anti-inflammatory activity Carrageenan-induced edema UV erythema Selectivity profiling

Therapeutic Index Differentiation: 4-Methyl Substitution Mitigates Acute Toxicity While Maintaining Analgesic Potency

The patent provides a direct comparison demonstrating that the 4-methyl group on the diazepine ring serves a critical toxicity-moderating function. The 4-desmethyl analog (Example 10: X=H, R1=Ph, R2=H) showed an LD50 of 1200 mg/kg and AD50 of 4 mg/kg, whereas its 4-methyl counterpart (Example 9: X=H, R1=Ph, R2=CH3) exhibited an LD50 > 3200 mg/kg and AD50 of 14 mg/kg [1]. The patent states that the desmethyl compound is 'twice as toxic' despite being more potent [1]. For the target compound (which bears the 4-methyl group), the LD50 is 650 mg/kg with AD50 of 2.8 mg/kg, yielding a calculated therapeutic index (LD50/AD50) of approximately 232, compared to a therapeutic index of approximately 300 for the less potent 4-desmethyl-phenyl analog (Example 10: 1200/4 = 300) [1]. This indicates that the increased potency of the target compound comes with proportionally manageable toxicity.

Acute toxicity LD50 Therapeutic index 4-methyl substitution Safety margin

Pharmacological Class Differentiation: 5,6-Dihydro-1,5-Benzodiazepine Scaffold Favors Analgesic/Anti-Inflammatory Activity Over Classical CNS Anxiolytic Effects

The 5,6-dihydro-1,5-benzodiazepine scaffold of the target compound distinguishes it fundamentally from classical 1,4-triazolobenzodiazepines such as alprazolam and triazolam. The patent explicitly states that compounds of this class possess 'analgesic or anti-inflammatory activity whilst having substantially no tranquilising action on the central nervous system' [1]. This is corroborated by independent research demonstrating that 1,5-benzodiazepine-derived triazolo compounds modulate GABA_A receptor-mediated chloride currents with a profile distinct from classical 1,4-benzodiazepine agonists, and some derivatives display agonistic activity significantly greater than that of diazepam, flunitrazepam, and alprazolam at specific GABA_A receptor populations mediating phasic inhibition [2]. Additionally, certain 1,5-benzodiazepine tricyclic derivatives exert anti-inflammatory effects in mice by inhibiting interleukin-6 and prostaglandin E2 production, providing a mechanistic basis distinct from cyclooxygenase inhibition [3].

1,5-Benzodiazepine GABA_A receptor Analgesic mechanism Non-sedative analgesia Peripheral benzodiazepine receptor

SAR Context: Electron-Donating Substituents at the 1-Position Favor CNS Activity Across Triazolobenzodiazepine Chemotypes

Independent SAR studies on the structurally related 6-aryl-4H-s-triazolo[4,3-a][1,4]benzodiazepine series demonstrated that electronegative substituents such as trifluoromethyl at the 1-position were detrimental to CNS activity, while compounds with electron-donating substituents at C-1 exhibited interesting anxiolytic, antidepressant, and antipsychotic potential [1]. The p-methoxy group (Hammett σ_p = -0.27) is a strongly electron-donating substituent, consistent with the favorable activity profile observed for the target compound. This SAR principle appears to extend across triazolobenzodiazepine subclasses, providing a pharmacochemical rationale for the activity of the p-methoxyphenyl substituent [1]. However, it is important to note that this inference derives from a 1,4-benzodiazepine scaffold with a 6-aryl substitution pattern distinct from the target compound's 1,5-benzodiazepine architecture, and therefore represents supporting rather than direct comparative evidence [1].

Electron-donating substituents 1-Substitution SAR Triazolobenzodiazepine Anxiolytic potential Antidepressant activity

Optimal Research and Industrial Application Scenarios for CAS 54028-93-2 Based on Quantitative Differentiation Evidence


Analgesic Drug Discovery: Lead Optimization Around the 1-(p-Methoxyphenyl) Pharmacophore

CAS 54028-93-2 serves as a high-potency starting point (AD50=2.8 mg/kg) for medicinal chemistry programs targeting non-opioid, non-NSAID analgesic mechanisms [1]. Its 5-fold potency advantage over the unsubstituted phenyl analog and 8.6-fold advantage over the ortho-methoxy isomer make it the preferred scaffold for structure-activity relationship expansion. Medicinal chemists can use this compound as a reference standard for benchmarking newly synthesized analogs in the acetic acid writhing assay, with the well-characterized AD50 value providing a reproducible baseline [1].

Dual Analgesic-Anti-Inflammatory Agent Development

Unlike the 4-chloro and 4-methyl analogs that are completely inactive as anti-inflammatory agents, CAS 54028-93-2 retains significant anti-inflammatory activity in both carrageenan-induced edema (AD30=90 mg/kg) and UV erythema (MAD=75 mg/kg) models [1]. This dual activity profile makes the compound a valuable template for developing agents that simultaneously address pain and inflammation, particularly in conditions where both components contribute to pathology. Procurement of this specific analog is essential, as alternative para-substituted derivatives lack this dual activity [1].

Non-Sedative Analgesic Research: Exploiting the 1,5-Benzodiazepine Scaffold

The 5,6-dihydro-1,5-benzodiazepine scaffold of CAS 54028-93-2 confers analgesic/anti-inflammatory activity while having substantially no tranquilizing action, in contrast to classical 1,4-benzodiazepine anxiolytics [1][2]. This makes the compound particularly valuable for research programs seeking to develop analgesics devoid of the sedation, dependence, and abuse liability associated with both opioid analgesics and classical benzodiazepine anxiolytics. The compound can serve as a chemical probe to investigate the mechanistic divergence between 1,5- and 1,4-benzodiazepine pharmacology at GABA_A receptor subtypes [2].

Positional Isomerism Studies: Para vs. Ortho Methoxy Pharmacophore Mapping

The 8.6-fold potency differential between CAS 54028-93-2 (p-methoxy) and its ortho-methoxy isomer (CAS 54028-92-1) provides a well-defined system for studying the structural basis of positional isomerism on target engagement [1]. Researchers investigating how methoxy group position influences receptor binding, pharmacokinetics, or downstream signaling can use these paired isomers as comparative tools, with the quantitative AD50 values enabling rigorous pharmacological benchmarking [1].

Quote Request

Request a Quote for 1-(p-Methoxyphenyl)-4-methyl-5,6-dihydro-4H-s-triazolo(4,3-a)(1,5)benzodiazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.